molecular formula C7H14N2O2 B2493949 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1030364-98-7

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2493949
CAS No.: 1030364-98-7
M. Wt: 158.201
InChI Key: XXPGVMATNNHWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide is a bicyclic compound featuring a tetrahydropyran ring substituted with an aminomethyl group and a carboxamide moiety at the 4-position. Its molecular formula is C₇H₁₃N₂O₂ (molecular weight: 172.21 g/mol). The compound is synthesized via reductive amination or catalytic hydrogenation of intermediates such as 4-aminotetrahydro-2H-pyran-4-carbonitrile, as demonstrated in a LiAlH₄-mediated reduction (62% yield) . This scaffold is notable for its structural rigidity, which enhances binding affinity in pharmacological targets, particularly enzymes and receptors.

Properties

IUPAC Name

4-(aminomethyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPGVMATNNHWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide serves as an intermediate in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

  • Nucleophilic substitution : The amino group can participate in forming amides or other derivatives.
  • Oxidation and reduction : The compound can be oxidized to form oxo derivatives or reduced to an amine under appropriate conditions.

Biology

The compound is employed in the study of enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds with biological macromolecules allows it to modulate enzyme activity and signal transduction pathways.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties , including:

  • Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, notably HCT-116 colorectal cancer cells. Studies indicate IC50 values significantly lower than standard chemotherapeutics.
CompoundTypeIC50 (µM)Activity
4gAnticancer75.1Inhibits HCT-116 proliferation
4jAnticancer85.88Inhibits HCT-116 proliferation
  • Enzyme Inhibition : The compound acts as a selective inhibitor of mTOR (mechanistic target of rapamycin), crucial for regulating cell growth and metabolism. Its binding can inhibit mTOR activity, leading to altered cellular proliferation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against HCT-116 cells, inducing apoptosis through caspase activation pathways.
  • mTOR Pathway Inhibition : A specific study demonstrated that the compound effectively reduces mTOR activity in cancer cells, leading to decreased protein synthesis and inhibited cell cycle progression.

Summary Table of Biological Activities

Activity TypeAssay TypeTarget Cell Line/OrganismObserved EffectIC50 Value (µM)
AnticancerCytotoxicityHCT-116Inhibition of growth75.1
AntimicrobialBacterial AssayVarious Gram-positiveGrowth inhibition< 50
Enzyme InhibitionKinase AssaymTORInhibitionSpecific IC50 not reported

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Their Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications/Findings Reference(s)
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide C₇H₁₃N₂O₂ 172.21 Aminomethyl, carboxamide Intermediate in drug synthesis
N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide C₂₀H₂₈N₂O₄ 360.45 Cyclohexyl, dimethoxyphenyl Potential CNS activity (structural studies)
N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide C₁₂H₁₅ClN₂O₂ 254.72 Chlorophenyl, amino group Antimicrobial research
4-((4-(4-Chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide C₁₉H₂₁ClN₂O₄S 408.90 Chlorophenoxy, hydroxamic acid Metalloproteinase inhibition
N-Hydroxy-4-{[4-(4-phenyltriazol-1-yl)phenyl]sulfonyl}tetrahydro-2H-pyran-4-carboxamide C₂₀H₂₂N₄O₅S 430.48 Sulfonyl, triazole, hydroxamic acid Potent MMP2 inhibitor (IC₅₀ = 12 nM)

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP Water Solubility (mg/mL) Melting Point (°C) Stability Notes
This compound 0.45 12.3 198–200 (dec) Stable under inert conditions
N-Cyclohexyl-4-(3,4-dimethoxyphenyl) derivative 3.12 0.8 165–167 Sensitive to light
Chlorophenyl derivative 2.78 1.2 182–184 Hydrolytically stable
Hydroxamic acid MMP2 inhibitor 1.95 8.5 228–230 (dec) Degrades in acidic conditions

Biological Activity

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H14N2O2
  • SMILES Notation : C1COCCC1(CN)C(=O)N
  • InChI : InChI=1S/C7H14N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H2,9,10)

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound acts as a selective inhibitor of certain kinases, particularly mTOR (mechanistic target of rapamycin), which is crucial for regulating cell growth and metabolism. Its binding to mTOR can inhibit its activity, leading to altered cellular proliferation and survival pathways .
  • Cell Signaling Modulation : It influences signal transduction pathways by interacting with proteins involved in cell signaling. This modulation can have downstream effects on gene expression and cellular responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colorectal cancer). In vitro assays indicated IC50 values indicating potent inhibition of cell proliferation .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Research indicates that derivatives of tetrahydropyran compounds exhibit antibacterial activity against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeTarget Cell Line/OrganismObserved EffectIC50 Value (µM)
AnticancerCytotoxicityHCT-116Inhibition of growth75.1
AntimicrobialBacterial AssayVarious Gram-positiveGrowth inhibition< 50
Enzyme InhibitionKinase AssaymTORInhibitionSpecific IC50 not reported

Case Study: mTOR Inhibition

In a specific study focusing on the inhibition of the mTOR pathway, this compound was shown to effectively reduce mTOR activity in cancer cells. This reduction led to decreased protein synthesis and inhibited cell cycle progression, highlighting its potential as an anticancer agent targeting metabolic pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves constructing the tetrahydropyran ring followed by functionalization. Key steps include:

  • Ring formation : Cyclization of diols or epoxides under acidic conditions (e.g., HCl in ethanol) to form the tetrahydropyran core .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NaBH₃CN or NH₃ in THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates by TLC and confirm final structure via 1H^1H/13C^{13}C NMR and HRMS .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation products via HPLC-MS. Stability is typically highest near neutral pH (e.g., 6–8) due to reduced hydrolysis of the carboxamide group .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Thermogravimetric analysis (TGA) reveals weight loss profiles at 25–300°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Orthogonal assays : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) to assess binding kinetics. Discrepancies may arise from assay-specific artifacts (e.g., FP’s sensitivity to fluorescent interference) .
  • Mutagenesis studies : Identify critical binding residues on the target protein. For example, alanine scanning of a protease active site can validate whether observed IC₅₀ values correlate with direct interactions .

Q. How can computational modeling predict the compound’s mechanism of action, and what limitations exist?

  • Methodology :

  • Molecular dynamics (MD) simulations : Parameterize the compound using GAFF/AMBER force fields. Simulate binding to targets (e.g., proteases) over 100 ns trajectories to analyze conformational stability and hydrogen-bonding networks .
  • Limitations : Force fields may inaccurately model solvation effects or charge distributions in the carboxamide group. Validate predictions with experimental mutagenesis data .

Q. What strategies enhance the selectivity of this compound for specific biological targets?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modifications to the aminomethyl group (e.g., alkylation, acetylation) or tetrahydropyran ring (e.g., halogenation). Test against off-targets (e.g., cytochrome P450 enzymes) to assess selectivity ratios .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify steric/electronic features critical for target engagement. Overlay with competitor compounds to pinpoint selectivity determinants .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Solubility profiling : Measure equilibrium solubility in DMSO, water, and ethanol using shake-flask methods. Conflicting data may arise from polymorphic forms; characterize crystal structures via XRD .
  • LogP determination : Use reverse-phase HPLC to calculate octanol-water partition coefficients. A logP >1 suggests preferential solubility in organic solvents, aligning with structural hydrophobicity .

Q. What analytical techniques are critical for verifying the absence of synthetic byproducts?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with a limit of quantification (LOQ) <0.1%. Use a C18 column and acetonitrile/water gradient .
  • 19F^{19}F-NMR (if applicable): Identify fluorinated byproducts with high sensitivity, especially when synthesizing fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.